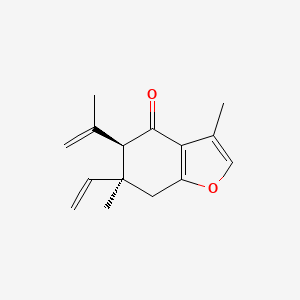
Epicurzerenone
Overview
Description
Epicurzerenone is a sesquiterpene compound predominantly found in various species of the Curcuma genus, such as Curcuma caesia, Curcuma aromatica, and Curcuma zedoaria . This compound is known for its significant biological activities, including its ability to eliminate reactive oxygen species, which contributes to its antitumor properties .
Mechanism of Action
Target of Action
Epicurzerenone primarily targets reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a crucial role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .
Mode of Action
This compound interacts with its targets by eliminating reactive oxygen species . By doing so, it helps to maintain the balance of ROS within the cells, preventing oxidative stress and the potential damage it can cause .
Biochemical Pathways
This compound affects the biochemical pathways related to the production and regulation of ROS. It has been observed that the presence of this compound leads to an increase in the content of protein, ascorbate, glutathione, and thiobarbituric acid reactive substances . Additionally, it influences the activity of superoxide dismutase, ascorbate peroxidase, and guaiacol peroxidase . These enzymes play a crucial role in the detoxification of reactive oxygen species, thereby protecting the cell from oxidative damage .
Pharmacokinetics
It’s known that the compound can be synthesized in vitro
Result of Action
The primary result of this compound’s action is the reduction of oxidative stress within cells . By eliminating reactive oxygen species, this compound helps to prevent cellular damage caused by oxidative stress . This property is particularly important in its known antitumor properties .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, in vitro studies have shown that the use of elicitors like salicylic acid can enhance the production of this compound . This suggests that the compound’s action, efficacy, and stability can be influenced by the environment in which it is produced or administered .
Biochemical Analysis
Biochemical Properties
Epicurzerenone interacts with various enzymes, proteins, and other biomolecules. It is the dominant sesquiterpene in all the elicited and un-elicited cultures on the 60th day . Salicylic acid at 25.0 µM level could elicit the highest accumulation of this compound (32.11%) compared to the other treatments .
Cellular Effects
This compound influences cell function by eliminating reactive oxygen species This property makes it a potential candidate for antitumor treatments
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows changes over time. Biochemical studies during in vitro elicitation revealed that the protein, ascorbate, glutathione, and thiobarbituric acid reactive substances content increased significantly on the 60th day .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epicurzerenone can be synthesized through a combination of γ-ketoester synthesis and 3-methylfuran annulation . The synthetic route involves the formation of a γ-ketoester intermediate, which is then subjected to annulation with 3-methylfuran to yield this compound .
Industrial Production Methods: In vitro elicitation of microrhizomes of Curcuma caesia using salicylic acid and jasmonic acid has been shown to enhance the production of this compound . The optimal conditions for elicitation involve treating the microrhizomes with 25.0 µM salicylic acid for 60 days, which results in the highest accumulation of this compound .
Chemical Reactions Analysis
Types of Reactions: Epicurzerenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions involving this compound can be carried out using nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of this compound, and substituted derivatives with various functional groups .
Scientific Research Applications
Epicurzerenone has a wide range of scientific research applications due to its biological activities :
Chemistry: this compound is used as a model compound in the study of sesquiterpene synthesis and reactivity.
Biology: It is studied for its role in plant defense mechanisms and secondary metabolite production.
Medicine: this compound exhibits antitumor properties by eliminating reactive oxygen species and inducing apoptosis in cancer cells.
Industry: The compound is used in the development of natural antioxidants and anti-inflammatory agents.
Comparison with Similar Compounds
- Curzerenone
- Zedoarondiol
- Curcumenone
Comparison: Epicurzerenone is unique among these compounds due to its higher efficacy in eliminating reactive oxygen species and its selective action in inducing apoptosis in cancer cells while preventing apoptosis in normal cells . This selective action makes this compound a promising candidate for further research and development in cancer therapy.
Properties
IUPAC Name |
(5R,6S)-6-ethenyl-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-1-benzofuran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18O2/c1-6-15(5)7-11-12(10(4)8-17-11)14(16)13(15)9(2)3/h6,8,13H,1-2,7H2,3-5H3/t13-,15+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMJXSJCBLRAPD-DZGCQCFKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C(=O)C(C(C2)(C)C=C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1C(=O)[C@@H]([C@](C2)(C)C=C)C(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


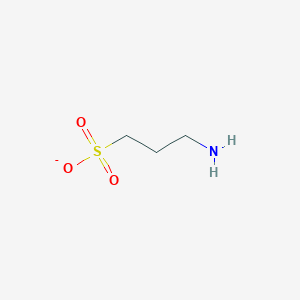
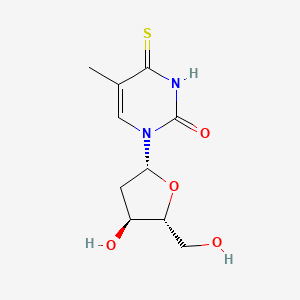
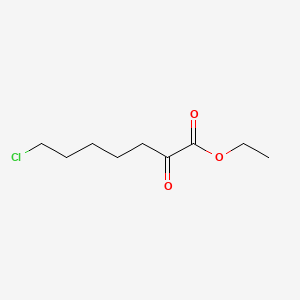
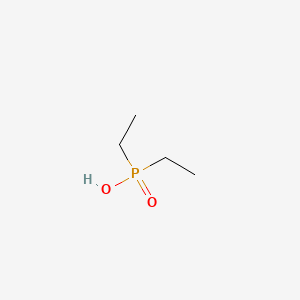

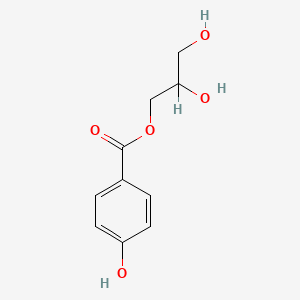
![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)
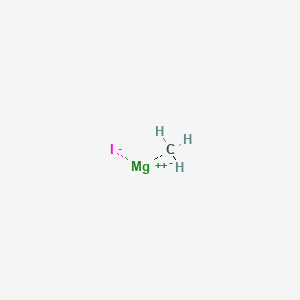
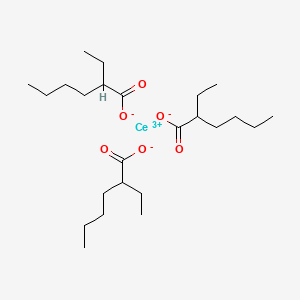
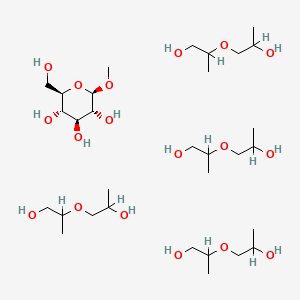

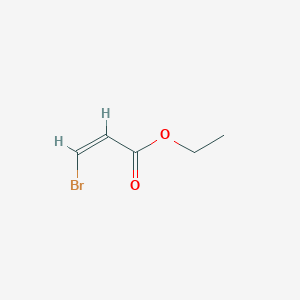
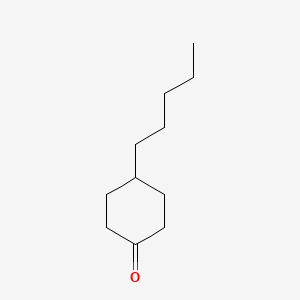
![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)
